molecular formula C17H19FN4O B2581228 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine CAS No. 2415634-50-1

1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B2581228
CAS No.: 2415634-50-1
M. Wt: 314.364
InChI Key: DHPGYGNRTJPOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring two distinct substituents:

  • A 5-fluoro-6-methylpyridine-2-carbonyl group at position 1 of the piperazine ring.
  • A (pyridin-3-yl)methyl group at position 2.

The pyridin-3-ylmethyl substituent introduces an aromatic nitrogen, which may facilitate π-π interactions in biological systems.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-13-15(18)4-5-16(20-13)17(23)22-9-7-21(8-10-22)12-14-3-2-6-19-11-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPGYGNRTJPOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridine carbonyl intermediate: This involves the fluorination of 6-methylpyridine followed by carbonylation.

    Piperazine ring formation: The pyridine carbonyl intermediate is then reacted with piperazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide bond (pyridine-2-carbonyl-piperazine) undergoes hydrolysis under basic or acidic conditions.

  • Basic Hydrolysis :
    Treatment with NaOH in ethanol/water (1:1) at 80°C for 6 hours cleaves the amide bond, yielding 5-fluoro-6-methylpyridine-2-carboxylic acid and 4-[(pyridin-3-yl)methyl]piperazine (recovery: 92–95%).

    C19H20FN5O+H2ONaOHC8H7FNO2+C11H15N3\text{C}_{19}\text{H}_{20}\text{FN}_5\text{O} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_7\text{FNO}_2 + \text{C}_{11}\text{H}_{15}\text{N}_3
  • Acidic Hydrolysis :
    HCl (6 M) at reflux for 12 hours produces the same products but with lower efficiency (75–80% recovery) due to competing side reactions.

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient 5-fluoro-6-methylpyridine moiety participates in nucleophilic aromatic substitution (NAS).

  • Reaction with Amines :
    In DMF with K2_2CO3_3 at 120°C, the fluorine atom at position 5 is replaced by amines (e.g., morpholine), forming derivatives like 1-(6-methyl-5-morpholinopyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine (yield: 65–70%).

ReagentConditionsProduct YieldReference
MorpholineDMF, K2_2CO3_3, 120°C68%
PiperidineDMF, K2_2CO3_3, 120°C62%

Oxidation of the Piperazine Ring

The piperazine ring undergoes oxidation under strong oxidizing agents:

  • H2_22O2_22/AcOH : Forms a diketopiperazine derivative at 60°C over 8 hours (yield: 55%).

  • KMnO4_44 : In acidic conditions, partial degradation occurs, generating trace amounts of pyridine-2-carboxylic acid .

Reductive Alkylation

The pyridin-3-ylmethyl group participates in reductive amination:

  • Reaction with aldehydes (e.g., benzaldehyde) and NaBH3_3CN in MeOH yields 4-[(pyridin-3-yl)(benzyl)methyl]piperazine derivatives (yield: 50–60%) .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    The compound remains stable at pH 7.4 (t1/2_{1/2} > 24 hours) but degrades rapidly in acidic (pH 1.2, t1/2_{1/2} = 3.2 hours) or alkaline (pH 9.0, t1/2_{1/2} = 8.5 hours) environments.

  • Metabolic Stability :
    In human liver microsomes, oxidative metabolism via CYP3A4 produces N-oxide and hydroxylated pyridine metabolites (t1/2_{1/2} = 45 minutes) .

Interaction with Biological Targets

  • Enzyme Inhibition :
    The compound inhibits autotaxin (ATX) with an IC50_{50} of 103 nM by binding to the hydrophobic channel and displacing catalytic-site water molecules .

  • hERG Channel Affinity :
    Reduced hERG inhibition (IC50_{50} > 10 μM) compared to analogs, attributed to decreased basicity of the piperazine nitrogen (pKa_a = 6.8) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The compound is being explored for its potential anticancer properties. Research has indicated that structurally similar compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives of piperazine have shown significant cytotoxicity against L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range, suggesting that this compound may possess similar properties.

2. Neuropharmacology

  • There is growing interest in the neuroprotective effects of this compound, particularly as a selective inhibitor of monoamine oxidase (MAO). Certain piperazine derivatives have demonstrated potent inhibition against MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. The IC₅₀ values reported for related compounds have been as low as 0.013 µM, indicating strong inhibitory activity.

3. Enzyme Interaction Studies

  • The unique structure of this compound allows it to be used in studies investigating enzyme interactions and receptor binding. Its fluorinated pyridine moiety enhances binding affinity and selectivity, making it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms.

4. Material Science

  • Beyond biological applications, this compound may serve as a building block in the synthesis of more complex molecules used in materials science. Its structural features can be exploited to develop novel materials or catalysts for various chemical processes.

Case Studies

1. Inhibition of Cancer Cell Proliferation

  • A study focused on piperazine derivatives revealed that specific structural modifications significantly impacted cytotoxicity profiles against L1210 cells. Some analogs exhibited greater potency than established chemotherapeutics like bleomycin, suggesting that this compound could be further developed for cancer therapy.

2. Neuroprotective Effects

  • In research evaluating MAO inhibitors, compounds structurally related to 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine displayed reversible and competitive inhibition characteristics. This positions them as promising candidates for neuroprotective therapies aimed at diseases such as Alzheimer's.

Summary of Research Findings

Recent literature emphasizes the biological activities associated with this compound and its analogs:

Activity IC₅₀ (µM) Notes
Anticancer ActivityNanomolar rangeSignificant inhibition of cancer cell lines
MAO-B Inhibition0.013Potent selective inhibition relevant to neurodegeneration
Enzyme InteractionVariesEnhanced binding affinity due to fluorination

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine moiety can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Table 1: Key Structural Features of Analogs
Compound Name Piperazine Substituents Core Heterocycle Key Modifications Reference
Target Compound 1: 5-Fluoro-6-methylpyridine-2-carbonyl
4: (Pyridin-3-yl)methyl
Piperazine Fluoro, methyl, pyridine
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 1: 2-Chloropyridine-3-carbonyl
4: 5-Chloro-2-methylphenyl
Piperazine Chloro, methyl, pyridine
1-(6-Fluoro-4-methylpyridin-3-yl)piperazine 1: 6-Fluoro-4-methylpyridine Piperazine Fluoro, methyl
LDN 214117 1: 6-Methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl
4: Phenyl
Piperazine Trimethoxyphenyl, methyl
Flunarizine 1: Bis(4-fluorophenyl)methyl
4: Cinnamyl
Piperazine Fluorophenyl, allyl

Electronic and Steric Effects

  • Fluorine vs. Chlorine : The target compound’s 5-fluoro group has higher electronegativity but lower steric demand than chlorine in analogs like 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine. This may enhance binding specificity in hydrophobic pockets .
  • Methyl Positioning : The 6-methyl group on the pyridine in the target compound contrasts with the 4-methyl group in 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine . Positional differences influence steric hindrance and rotational freedom.
  • Aromatic vs.

Research Findings and Implications

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be lower than LDN 214117 (trimethoxyphenyl increases lipophilicity) but higher than 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine due to the pyridin-3-ylmethyl group .
  • Solubility : Polar pyridine and piperazine moieties likely enhance aqueous solubility compared to flunarizine’s fluorophenyl groups .

Structure–Activity Relationship (SAR)

  • Fluorine’s Role : Fluorine at position 5 of pyridine may improve target affinity by forming halogen bonds, as observed in kinase inhibitors .
  • Methyl vs. Trifluoromethyl : Replacing methyl with trifluoromethyl (as in ) could enhance potency but reduce solubility .

Biological Activity

1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H17FN4O(Molecular Weight 290.32 g mol)\text{C}_{15}\text{H}_{17}\text{F}\text{N}_4\text{O}\quad (\text{Molecular Weight }290.32\text{ g mol})

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates its potential as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression.

The compound's mechanism involves the inhibition of CDK9, which is essential for the transcriptional regulation of genes involved in cell proliferation. This inhibition can lead to reduced cancer cell growth and increased apoptosis in malignant cells.

Inhibition of CDK9

A study highlighted the effectiveness of similar compounds in inhibiting CDK9 activity. These compounds demonstrated significant potency, with IC50 values indicating their effectiveness in cellular assays. For instance, related derivatives showed IC50 values ranging from 0.1 to 0.5 µM against CDK9, suggesting that this compound may exhibit comparable or enhanced activity due to its structural characteristics .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against various cancer cell lines have shown promising results. For example, compounds with similar piperazine moieties exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity index (SI) for these compounds was reported to be greater than 100 in several cases, indicating a favorable therapeutic window .

Antimicrobial Activity

Research has also indicated that derivatives containing the pyridine moiety demonstrate antimicrobial properties. In particular, compounds with fluorinated pyridine structures were found to possess significant activity against Gram-positive and Gram-negative bacteria, with minimum biofilm inhibitory concentrations (MBIC) reported around 625 µg/mL for certain derivatives .

Case Study 1: Anticancer Activity

A recent study focused on the anticancer potential of piperazine derivatives, including our compound of interest. The results indicated that these derivatives could induce apoptosis in A549 lung carcinoma cells at concentrations as low as 10 µM without affecting healthy fibroblast cells . The mechanism was attributed to the activation of intrinsic apoptotic pathways.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar piperazine-based compounds on neuronal cell lines subjected to oxidative stress. The study found that these compounds could significantly reduce cell death and oxidative damage markers, suggesting potential applications in neurodegenerative diseases .

Data Tables

Biological Activity IC50/MBIC Values Cell Lines Tested Notes
CDK9 Inhibition~0.1 - 0.5 µMVarious cancer cell linesEffective against transcriptional regulation
Cytotoxicity~10 - 100 µMA549 (lung carcinoma), L929Selective for cancer cells
Antimicrobial ActivityMBIC ~625 µg/mLE. coli, S. aureusSignificant anti-biofilm activity

Q & A

Q. What are the recommended synthetic routes for 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves refluxing intermediate precursors (e.g., substituted pyridines or piperazines) in 1,4-dioxane or dichloromethane (DCM) with a base like K2_2CO3_3 or N,N-diisopropylethylamine (DIPEA) for 12–16 hours . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve reaction rates for acylpiperazine derivatives .
  • Catalyst/base : DIPEA enhances nucleophilicity in benzoylation reactions .
  • Purification : Recrystallization from THF or flash chromatography yields >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy : Confirm substitution patterns on the piperazine ring and pyridine moieties .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., HCl during neutralization) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Contradictions in enzyme inhibition or cytotoxicity data may arise from assay conditions or structural analogs. Strategies include:

  • Dose-response curves : Validate IC50_{50} values across multiple concentrations .
  • Control experiments : Rule out off-target effects using structurally related but inactive analogs (e.g., piperazine derivatives lacking the pyridin-3-ylmethyl group) .
  • Structural characterization : Confirm batch-to-batch consistency via X-ray crystallography or NMR .

Q. What computational approaches are suitable for predicting binding interactions with target enzymes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., carbonic anhydrase or kinase domains) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on activity using descriptors like logP and TPSA .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or trifluoroacetate salts to improve bioavailability .
  • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Q. What strategies optimize the compound’s stability under long-term storage?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonyl group .
  • Inert atmosphere : Argon or nitrogen gas minimizes oxidation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Substituent variation : Replace the 5-fluoro group with chloro or cyano to modulate electron-withdrawing effects .
  • Linker optimization : Introduce methylene or ethylene spacers between the piperazine and pyridine rings to improve conformational flexibility .
  • Bioisosteres : Substitute the pyridin-3-ylmethyl group with benzimidazole or quinoline to explore new binding pockets .

Methodological Considerations

Q. What experimental controls are critical in enzyme inhibition assays?

  • Positive controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
  • Blank reactions : Include vehicle-only samples (e.g., DMSO) to exclude solvent effects .
  • Replicate experiments : Perform triplicate runs to ensure statistical significance (p < 0.05) .

Q. How can researchers mitigate batch-to-batch variability during synthesis?

  • Stoichiometric precision : Use calibrated syringes/pipettes for reagent addition .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress in real time .
  • Purification rigor : Standardize recrystallization solvents (e.g., THF for high-purity crystals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.